Optical Rotation Confirms D‑Enantiomer Identity and Distinguishes from L‑Form, Regioisomers, and Fmoc‑Protected Variants
Boc-3-(3-pyridyl)-D-Ala-OH exhibits a negative specific rotation of [α]₂₀ᴰ = −15.5 ± 2° (c=1, EtOH), which is opposite in sign and magnitude to the L‑enantiomer (Boc‑3‑(3‑pyridyl)‑L‑Ala‑OH: +15.5 ± 1°, c=1, EtOH) . The 2‑pyridyl regioisomer (Boc‑3‑(2‑pyridyl)‑D‑Ala‑OH) rotates positively at +17 ± 2° (c=1, MeOH), while the 4‑pyridyl analog (Boc‑3‑(4‑pyridyl)‑D‑Ala‑OH) shows +4.1 ± 0.5° (c=0.6%, acetic acid) . The Fmoc‑protected counterpart (Fmoc‑3‑(3‑pyridyl)‑D‑Ala‑OH) has [α]₂₀ᴰ = +11 ± 1° (c=1.034, MeOH) .
| Evidence Dimension | Specific optical rotation ([α]₂₀ᴰ) |
|---|---|
| Target Compound Data | −15.5 ± 2° (c=1, EtOH) |
| Comparator Or Baseline | L‑enantiomer: +15.5 ± 1° (c=1, EtOH); 2‑pyridyl isomer: +17 ± 2° (c=1, MeOH); 4‑pyridyl isomer: +4.1 ± 0.5° (c=0.6%, HOAc); Fmoc‑3‑(3‑pyridyl)‑D‑Ala‑OH: +11 ± 1° (c=1.034, MeOH) |
| Quantified Difference | ~31° difference from L‑form; ~32° difference from 2‑pyridyl; ~20° difference from 4‑pyridyl; ~26° difference from Fmoc analog |
| Conditions | Polarimetry at 20 °C, sodium D‑line; solvent specified |
Why This Matters
Specific rotation is a critical identity and purity parameter; using the wrong enantiomer or regioisomer can invert or abolish biological activity and disrupt downstream analytical QC.
